molecular formula C14H15N3O3S B2691205 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline CAS No. 1706154-38-2

2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline

Cat. No.: B2691205
CAS No.: 1706154-38-2
M. Wt: 305.35
InChI Key: PMQHXODNTTZWKO-UHFFFAOYSA-N
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Description

2-(3-Methanesulfonylpyrrolidine-1-carbonyl)quinoxaline is a complex organic compound that features a quinoxaline core structure with a methanesulfonylpyrrolidine substituent. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The addition of a methanesulfonylpyrrolidine group enhances the compound’s chemical properties, making it a valuable target for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions . The methanesulfonylpyrrolidine moiety is then introduced via nucleophilic substitution reactions, often using methanesulfonyl chloride and pyrrolidine as starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methanesulfonylpyrrolidine-1-carbonyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-methylsulfonylpyrrolidin-1-yl)-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-21(19,20)10-6-7-17(9-10)14(18)13-8-15-11-4-2-3-5-12(11)16-13/h2-5,8,10H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQHXODNTTZWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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